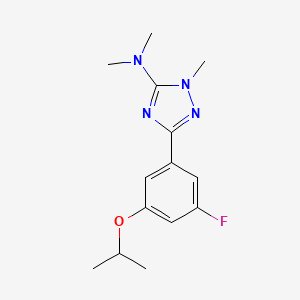

3-(3-fluoro-5-isopropoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves the reaction of Schiff bases with various amines and aldehydes in the presence of catalysts. For example, Karthikeyan et al. (2006) described the preparation of Mannich bases bearing a triazole Schiff base by aminomethylation with formaldehyde and secondary or substituted primary amines, indicating a possible synthetic pathway for related compounds (Karthikeyan et al., 2006). Although this synthesis doesn't directly mention 3-(3-fluoro-5-isopropoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine, it provides insight into the general methods used to synthesize structurally related 1,2,4-triazole compounds.

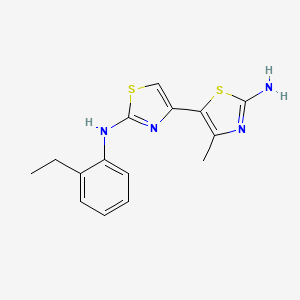

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can be substituted at various positions to modify the compound's properties. The crystal structure and molecular conformation of similar compounds, such as 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, have been studied, providing valuable information on the spatial arrangement of atoms and the potential for intermolecular interactions (Liang, 2009).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including aminomethylation, cyclocondensation, and Fries rearrangement, as part of their synthesis or functionalization processes. These reactions can significantly alter the chemical properties of the compound, such as reactivity, stability, and biological activity. For instance, Moreno-Fuquen et al. (2019) demonstrated the catalyst- and solvent-free synthesis of a related compound through microwave-assisted Fries rearrangement, highlighting the chemical reactivity of the triazole moiety (Moreno-Fuquen et al., 2019).

Mecanismo De Acción

The exact mechanism of action of “(3-fluoro-5-isopropoxyphenyl)boronic acid” is not specified, but it’s used as a reagent for the preparation of triazine derivatives as inhibitors of phosphodiesterases . Phosphodiesterases are enzymes that break down the phosphodiester bond in an oligonucleotide, which plays a key role in many biological processes.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, which means it’s harmful if swallowed . The safety information pictograms indicate that it’s a warning (GHS07) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(3-fluoro-5-propan-2-yloxyphenyl)-N,N,2-trimethyl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN4O/c1-9(2)20-12-7-10(6-11(15)8-12)13-16-14(18(3)4)19(5)17-13/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKYWVJSYGCYGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)C2=NN(C(=N2)N(C)C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-fluoro-5-isopropoxyphenyl)-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[4-(dimethylamino)phenyl]acetyl}-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632538.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-furamide hydrochloride](/img/structure/B5632551.png)

![(3R*,4R*)-1-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5632559.png)

![(4aR*,7aS*)-1-benzyl-4-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5632563.png)

![2-[(6-isopropylpyrimidin-4-yl)amino]-1-(2-thienyl)ethanol](/img/structure/B5632566.png)

![{4-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B5632571.png)

![3-{2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5632575.png)

![N,2-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide](/img/structure/B5632609.png)

![7-chloro-4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5632632.png)